molecular formula C16H14FN3OS B5579053 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide

Cat. No. B5579053
M. Wt: 315.4 g/mol
InChI Key: QYAJBMCLWCROFS-UHFFFAOYSA-N
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Description

The compound of interest is a part of a class of compounds that are often explored for their potential therapeutic applications and unique chemical properties.

Synthesis Analysis

Several studies detail the synthesis of similar compounds, indicating a variety of approaches. For instance, Lee et al. (2007) describe the synthesis of related thrombin inhibitors using substituted acetamides (Lee et al., 2007). Additionally, the synthesis of novel compounds using cyanoacetamides as starting materials has been reported, showing the versatility in synthesizing such compounds (Mohareb et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction. These studies provide insights into the structural configurations and molecular interactions pertinent to such compounds (Man-li, 2008).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of heterocyclic derivatives. The reactions often involve cyclization, substitution, and the formation of complex structures with diverse functional groups, as observed in the work of Shams et al. (2010) (Shams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are typically explored using analytical techniques. For instance, the crystal structure analysis provides insights into the compound's physical form and stability (Ping, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of these compounds. Studies often focus on the electrophilic and nucleophilic properties, as well as the potential for forming bonds and undergoing transformations under various chemical conditions (Banks et al., 1996).

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study focused on synthesizing heterocyclic compounds derived from similar cyanoacetamide precursors, demonstrating a diverse range of synthesized products including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. These compounds were evaluated for their antitumor activities, showing significant inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems were highlighted, pointing to their value for further biological investigations (H. Shams et al., 2010).

Antimicrobial Activity

Another research avenue explored the antimicrobial potential of new heterocycles incorporating an antipyrine moiety, using a similar cyano-N-acetamide as a key intermediate. This work led to the synthesis of compounds with various structural features, including coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were tested and evaluated as antimicrobial agents, showcasing the role of structural diversity in antimicrobial activity (S. Bondock et al., 2008).

Insecticidal Applications

The insecticidal properties of pyridine derivatives were also investigated, with studies on compounds prepared from related cyanoacetamide precursors. These studies revealed that certain pyridine derivatives exhibit potent insecticidal activity against agricultural pests, such as the cowpea aphid, Aphis craccivora. One compound, in particular, showed an activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential for developing new, more effective insecticides (E. A. Bakhite et al., 2014).

Mechanism of Action

Without more information, it’s difficult to speculate on the potential mechanism of action of this compound. Its effects would likely depend on factors such as its structure, the cells or organisms it interacts with, and the conditions under which it’s used .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include exploring new methods of synthesis, investigating its reactivity with various reagents, and testing its effects in biological systems .

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-10-7-11(2)19-16(12(10)8-18)22-9-15(21)20-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAJBMCLWCROFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

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